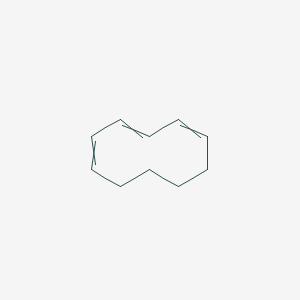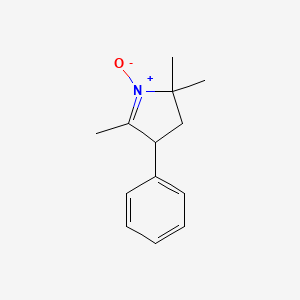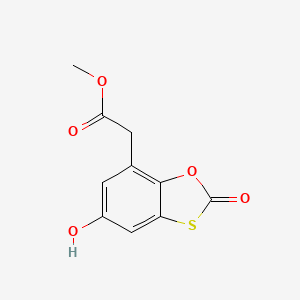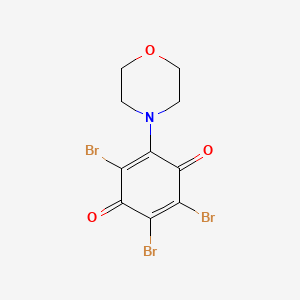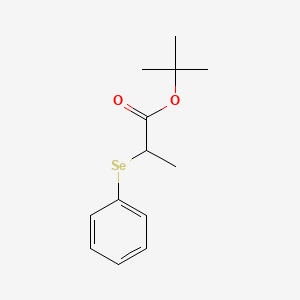
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom within a dioxastannepine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine typically involves the reaction of dibutyltin oxide with a suitable diol. One common method involves the reaction of dibutyltin oxide with 1,4-butanediol under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxastannepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The tin atom can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannepine-4,7-dione: A related compound with a similar ring structure but different functional groups.
4,7-Dihydro-2-phenyl-1,3-dioxepin: Another compound with a similar dioxastannepine ring but different substituents.
Uniqueness
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine is unique due to its specific ring structure and the presence of the dibutyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
| 119124-28-6 | |
Fórmula molecular |
C12H24O2Sn |
Peso molecular |
319.03 g/mol |
Nombre IUPAC |
2,2-dibutyl-4,7-dihydro-1,3,2-dioxastannepine |
InChI |
InChI=1S/C4H6O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-2H,3-4H2;2*1,3-4H2,2H3;/q-2;;;+2 |
Clave InChI |
ZSVJBUOIJROVFT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(OCC=CCO1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
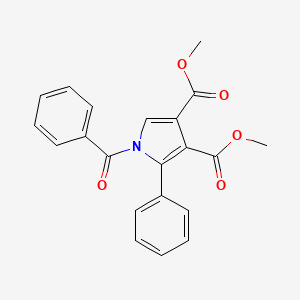
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
